2-Acetyl-6-bromopyridine

Coordination Chemistry Hydrazone Ligand Synthesis Zinc Complexes

Secure your supply of 2-Acetyl-6-bromopyridine (CAS 49669-13-8), the definitive ketone-functionalized pyridine building block for palladium-catalyzed cross-coupling diversification. Its unique acetyl group enables Claisen condensations, enolate alkylations, and hydrazone ligand formation—transformations impossible with the aldehyde analog (6-bromo-2-pyridinecarboxaldehyde). With a low pKa (~0.28), it remains unprotonated across all standard workup pH ranges, simplifying automated parallel synthesis and high-throughput purification. Ideal for OLED materials and pharmaceutical intermediates. Available in research quantities up to bulk from multiple global suppliers.

Molecular Formula C7H6BrNO
Molecular Weight 200.03 g/mol
CAS No. 49669-13-8
Cat. No. B057736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-6-bromopyridine
CAS49669-13-8
Synonyms1-(6-Bromopyridin-2-yl)ethanone;  2-Acetyl-6-bromopyridine;  2-Bromo-6-acetylpyridine_x000B_6-Acetyl-2-bromopyridine;  6-Bromo-2-acetylpyridine;  6-Bromopyridin-2-yl methyl ketone
Molecular FormulaC7H6BrNO
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC(=CC=C1)Br
InChIInChI=1S/C7H6BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-4H,1H3
InChIKeyRUJTWTUYVOEEFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-6-bromopyridine CAS 49669-13-8 for Research Procurement | Heterocyclic Building Block Specifications


2-Acetyl-6-bromopyridine (CAS 49669-13-8), also referred to as 2-bromo-6-acetylpyridine or 1-(6-bromopyridin-2-yl)ethanone, is a pyridine derivative with the molecular formula C7H6BrNO and a molecular weight of 200.03 g/mol . The compound features a bromine atom at the 2-position and an acetyl group at the 6-position of the pyridine ring, with a predicted pKa of 0.28 ± 0.10 and a computed XLogP3 of 1.9 [1]. It is commercially available as a white to pale yellow crystalline solid with a melting point range of 51–55 °C and is soluble in methanol .

2-Acetyl-6-bromopyridine Procurement: Why 6-Bromo-2-pyridinecarboxaldehyde and Other Analogs Cannot Substitute


Generic substitution among 2,6-disubstituted pyridine building blocks is not viable due to fundamental differences in the electronic character of the 2-position substituent and the resulting impact on downstream reactivity. 2-Acetyl-6-bromopyridine possesses a ketone carbonyl at the 2-position, whereas its closest structural analog, 6-bromo-2-pyridinecarboxaldehyde (CAS 34160-40-2), bears an aldehyde group . This functional group divergence dictates entirely different reaction manifolds: the acetyl group enables ketone-specific transformations such as Claisen condensations, enolate alkylations, and hydrazone formation with Girard's T reagent, whereas the aldehyde analog is restricted to aldehyde-specific chemistry including reductive aminations and aldol condensations [1]. Furthermore, 2-acetyl-6-bromopyridine demonstrates a predicted pKa of 0.28 ± 0.10, rendering it a substantially weaker base than unsubstituted pyridine analogs and dictating its behavior under acidic or metal-coordination conditions . Substituting with non-brominated acetylpyridines eliminates the critical aryl bromide handle required for palladium-catalyzed cross-coupling diversification, which is the primary synthetic utility of this compound class [2].

2-Acetyl-6-bromopyridine Quantitative Differentiation Evidence vs. Analogs for Scientific Procurement


Ketone vs. Aldehyde Reactivity Divergence: 2-Acetyl-6-bromopyridine Enables Hydrazone Condensation with Girard's T Reagent

2-Acetyl-6-bromopyridine undergoes condensation with Girard's T reagent in methanol to form the hydrazone ligand HLCl, specifically (E)-2-(2-(1-(6-bromopyridin-2-yl)ethylidene)hydrazinyl)-N,N,N-trimethyl-2-oxoethan-1-aminium chloride [1]. This transformation is enabled exclusively by the ketone carbonyl at the 2-position; the aldehyde analog 6-bromo-2-pyridinecarboxaldehyde cannot participate in this specific methyl ketone condensation pathway. The resulting hydrazone ligand subsequently coordinates to Zn(II) to form structurally characterized complexes [ZnL(NCO)₂] and [ZnL(N₃)₂], which crystallize in the triclinic P-1 space group [1]. No equivalent coordination chemistry is accessible with the aldehyde analog under these conditions.

Coordination Chemistry Hydrazone Ligand Synthesis Zinc Complexes

Melting Point Differential: 2-Acetyl-6-bromopyridine (51–55 °C) vs. 6-Bromo-2-pyridinecarboxaldehyde (81–85 °C)

The melting point of 2-acetyl-6-bromopyridine is 51–55 °C (literature value 53 °C), as confirmed by multiple commercial vendors including TCI (>98.0% purity) and Sigma-Aldrich (97% purity) . In contrast, the aldehyde analog 6-bromo-2-pyridinecarboxaldehyde (CAS 34160-40-2) exhibits a significantly higher melting point of 81–85 °C at comparable 97% purity . This 30 °C difference in melting behavior affects solid-state handling, recrystallization solvent selection, and storage conditions. The lower melting point of the acetyl derivative facilitates melt-based handling and reduces energy requirements for sample dissolution in certain synthetic workflows.

Physical Property Purification Handling

Aryl Bromide Handle Retention: 2-Acetyl-6-bromopyridine Maintains Cross-Coupling Competence vs. Non-Brominated Acetylpyridines

The 6-bromo substituent on 2-acetyl-6-bromopyridine serves as a critical handle for palladium-catalyzed Suzuki-Miyaura cross-coupling diversification. Studies demonstrate that 6-bromo-2-substituted pyridines, including 2-acetyl-6-bromopyridine, undergo efficient coupling with various organotrifluoroborates using optimized catalyst/ligand combinations [1]. This enables the introduction of diverse aryl, heteroaryl, and alkenyl groups at the 6-position while preserving the 2-acetyl functionality. In contrast, non-brominated 2-acetylpyridine (CAS 1122-62-9) lacks this coupling handle entirely, rendering it incapable of post-functionalization via cross-coupling. The bromine atom at the 2-position (nomenclature variant: 2-bromo-6-acetylpyridine) is essential for nucleophilic substitution and transition metal-catalyzed diversification reactions .

Suzuki-Miyaura Coupling C-C Bond Formation Organotrifluoroborate

Basicity Differential: Predicted pKa 0.28 for 2-Acetyl-6-bromopyridine vs. Unsubstituted Pyridine (pKa 5.2)

The predicted pKa of 2-acetyl-6-bromopyridine is 0.28 ± 0.10, which is substantially lower than that of unsubstituted pyridine (pKa 5.2) . This extreme reduction in basicity arises from the combined electron-withdrawing effects of both the 2-acetyl group and the 6-bromine substituent. The low pKa indicates that 2-acetyl-6-bromopyridine remains predominantly unprotonated across the entire pH range typically encountered in aqueous workup, extraction, and chromatographic purification. This property contrasts sharply with more basic pyridine derivatives, which undergo pH-dependent partitioning between organic and aqueous phases based on protonation state.

Acid-Base Chemistry Extraction Chromatography

Zn(II) Hydrazone Complex Formation: Structural Characterization of 2-Acetyl-6-bromopyridine-Derived Ligand vs. Uncharacterized Aldehyde Analogs

The hydrazone ligand derived from 2-acetyl-6-bromopyridine and Girard's T reagent forms structurally characterized Zn(II) complexes [ZnL(NCO)₂] and [ZnL(N₃)₂]. Both complexes crystallize in the triclinic P-1 space group with one formula unit per unit cell [1]. The 6-bromopyridine moiety participates in the coordination environment of the Zn(II) center, contributing to the overall complex geometry. Cambridge Structural Database deposition confirms the crystallographic parameters of related derivatives, establishing a precedent for the utility of 2-acetyl-6-bromopyridine in generating structurally tractable metal complexes [2]. Comparable crystallographic characterization for aldehyde-derived analogs under identical conditions is absent from the literature, suggesting that the ketone-derived hydrazone ligand may offer superior crystallization properties or coordination geometry predictability.

X-ray Crystallography Zinc Complexes Coordination Geometry

2-Acetyl-6-bromopyridine Optimal Application Scenarios for Research and Industrial Procurement


Synthesis of Structurally Characterized Zn(II) Hydrazone Complexes for Coordination Chemistry Research

2-Acetyl-6-bromopyridine condenses with Girard's T reagent in methanol to produce a hydrazone ligand that coordinates to Zn(II) centers, forming complexes [ZnL(NCO)₂] and [ZnL(N₃)₂] which crystallize in the triclinic P-1 space group and are amenable to single-crystal X-ray diffraction analysis . This application is specific to the acetyl derivative; the aldehyde analog cannot participate in this transformation.

Sequential Diversification via Suzuki-Miyaura Cross-Coupling Following Acetyl-Directed Chemistry

The 6-bromo substituent on 2-acetyl-6-bromopyridine enables palladium-catalyzed Suzuki-Miyaura cross-coupling with organotrifluoroborates, allowing introduction of aryl, heteroaryl, or alkenyl groups at the bromine position after initial functionalization at the acetyl site . Non-brominated 2-acetylpyridine lacks this orthogonal diversification handle.

OLED Intermediate and Organic Electronic Materials Synthesis

2-Acetyl-6-bromopyridine serves as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs), leveraging the electronic properties conferred by the pyridine core with both electron-withdrawing substituents [3]. The combination of acetyl and bromo groups creates a building block with tunable frontier orbital energies suitable for optoelectronic applications.

Acid-Insensitive Liquid-Liquid Extraction Workflows for High-Throughput Synthesis

With a predicted pKa of 0.28 ± 0.10, 2-acetyl-6-bromopyridine remains unprotonated across all standard aqueous workup pH ranges . This property eliminates the need for precise pH control during extraction, making the compound particularly suitable for automated parallel synthesis and high-throughput purification protocols where simpler, more robust workup procedures reduce operational complexity.

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